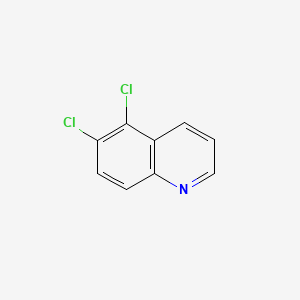

5,6-Dichloroquinoline

Description

Contextualization of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of modern organic and medicinal chemistry. frontiersin.orgchemrj.org This fused bicyclic heterocycle, also known as benzo[b]pyridine, serves as a fundamental scaffold in a vast array of synthetic molecules with significant pharmacological properties. frontiersin.orgbohrium.com The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological activities. frontiersin.org This adaptability has made quinoline and its analogues a major focus in drug discovery and the development of new therapeutic agents. chemrj.orgrsc.org The synthesis of quinoline derivatives has a rich history, with classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses still being relevant. rsc.org However, contemporary research has also focused on developing more efficient and environmentally friendly synthetic routes, including transition-metal-catalyzed reactions and microwave-assisted processes. rsc.orgrsc.orgorganic-chemistry.org

Significance of Dichloroquinoline Isomers in Chemical and Biological Sciences

Within the broad family of quinoline derivatives, dichloroquinolines represent a particularly important subclass. The position of the two chlorine atoms on the quinoline ring significantly influences the molecule's chemical reactivity and biological activity. mdpi.com For instance, 4,7-dichloroquinoline (B193633) is a well-known precursor for the synthesis of widely used antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.orgmdpi.com Other isomers, such as 4,8-dichloroquinoline (B1582372) and 6,7-dichloroquinoline-5,8-dione (B1222834), have also been investigated for their potential as antimicrobial, anticancer, and antifungal agents. ontosight.aiontosight.ai

The reactivity of dichloroquinoline isomers in nucleophilic substitution reactions is a key factor in their synthetic utility. The chlorine atoms at different positions exhibit varying degrees of reactivity, allowing for selective functionalization. mdpi.com For example, in palladium-catalyzed amination reactions, the chlorine atoms on the pyridine (B92270) ring are generally more reactive than those on the benzene (B151609) ring. mdpi.com This differential reactivity is crucial for the controlled synthesis of complex molecules.

Research Perspectives and Potential for 5,6-Dichloroquinoline Studies

While significant research has been conducted on various dichloroquinoline isomers, 5,6-dichloroquinoline remains a comparatively less explored compound. However, its unique substitution pattern suggests potential for novel applications in both medicinal chemistry and materials science. The presence of chlorine atoms at the 5 and 6 positions, on the benzene portion of the quinoline ring, can influence the electronic properties and steric hindrance of the molecule in ways that differ from other isomers.

Future research on 5,6-dichloroquinoline could focus on several promising areas. A key application lies in its use as a substrate for synthesizing more complex molecules. For example, it can be a starting material for producing (±)-5,6-epoxy-5,6-dihydroquinoline through a one-pot synthesis involving potassium carbonate and hydrogen peroxide. Furthermore, exploring its biological activities could unveil new therapeutic leads. Given that other dichloroquinoline isomers have shown a range of pharmacological effects, it is plausible that 5,6-dichloroquinoline and its derivatives could also possess interesting biological properties. ontosight.aiontosight.ai Investigations into its potential as an antimicrobial, antiviral, or anticancer agent could be particularly fruitful. In the realm of materials science, the specific electronic and structural characteristics of 5,6-dichloroquinoline could be harnessed to develop novel organic materials with tailored optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZWQIGYOZINEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512936 | |

| Record name | 5,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-42-8 | |

| Record name | 5,6-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 5,6 Dichloroquinoline

Direct and Regioselective Synthesis Strategies for 5,6-Dichloroquinoline

The synthesis of 5,6-dichloroquinoline, a significant scaffold in medicinal chemistry, can be achieved through various direct and regioselective strategies. These methods primarily involve classical cyclization reactions and controlled halogenation techniques.

Optimization of Classical Cyclization Reactions (e.g., Skraup-type syntheses)

The Skraup synthesis, a cornerstone in quinoline (B57606) synthesis, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of 5,6-dichloroquinoline, a modified Skraup reaction can be employed using halogenated aniline precursors. For instance, the reaction of 3,4-dichloroaniline (B118046) with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822) can theoretically yield 5,6-dichloroquinoline. The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. wordpress.com

Another classical approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. smolecule.com To synthesize 5,6-dichloroquinoline via this method, a suitably substituted 2-amino-4,5-dichlorobenzaldehyde (B2363354) would be required to react with a simple ketone or aldehyde.

A process for preparing dichloroquinolines involves reacting a chloroaniline with β-propiolactone or an acrylic acid derivative. The resulting 3-(chloroanilino)propionic acid is then cyclized using polyphosphoric acid to form a chloro-4-oxo-1,2,3,4-tetrahydroquinoline, which is subsequently chlorinated with phosphorus oxychloride to yield the dichloroquinoline. google.com

Halogenation Techniques for Controlled Substitution Patterns

Direct halogenation of the quinoline ring is a common method to introduce chloro substituents. The positions of chlorination are influenced by the reaction conditions and the directing effects of the nitrogen atom. Chlorination of quinoline in sulfuric acid with a chlorine source can lead to a mixture of products, including 5,8-dichloroquinoline. pjsir.org The use of specific chlorinating agents and catalysts can improve the regioselectivity. For example, treating quinoline with phosphorus oxychloride (POCl₃) under reflux conditions has been reported to produce 5,6-dichloroquinoline with high yields of 90-95%.

Furthermore, sequential halogenation can be employed. Starting with a monohalo-quinoline, a second halogen can be introduced. For instance, further chlorination of 5-chloroquinoline (B16772) or 8-chloroquinoline (B1195068) can yield 5,8-dichloroquinoline. pjsir.org Microwave-assisted synthesis has also been shown to be an efficient method for the halogenation of quinolines, offering reduced reaction times and high conversion rates.

Enzymatic halogenation presents a "green" alternative for the synthesis of chloroquinolines. Flavin-dependent halogenases have demonstrated the ability to selectively chlorinate hydroxyquinolines. usu.edu While not a direct route to 5,6-dichloroquinoline, this highlights the potential of biocatalysis in the controlled halogenation of the quinoline scaffold.

Catalytic Approaches for 5,6-Dichloroquinoline Construction

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of complex molecules. Palladium and nickel catalysts have proven particularly effective in forging carbon-carbon and carbon-heteroatom bonds, offering milder and more efficient routes to quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, are powerful tools for the functionalization of haloquinolines. While these are more commonly used for derivatization, they can also be conceptually applied to the construction of the quinoline ring itself. For example, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described for quinoline synthesis, which could be adapted for dichloro-substituted analogs. rsc.org

The reactivity of the chlorine atoms at different positions on the quinoline ring can be exploited for selective functionalization. For instance, in 2,6-dichloroquinoline (B154368), the chlorine at position 2 is more reactive than the one at position 6. nih.gov This differential reactivity allows for selective palladium-catalyzed amination at the C2 position. In the context of 5,6-dichloroquinoline, the relative reactivity of the C5 and C6 chlorines would dictate the outcome of such cross-coupling reactions. Studies on other dichloroquinolines, like 4,7- and 4,8-dichloroquinoline (B1582372), have shown that palladium catalysis can effectively be used for amination reactions with bulky amines. nih.govresearchgate.net The choice of ligand, such as BINAP or DavePhos, can be crucial in achieving the desired reactivity and selectivity. nih.gov

Nickel-Mediated Dehalogenation and Polycondensation Strategies

Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity. Nickel-mediated reactions have been employed in dehalogenative couplings and polycondensation reactions to create π-conjugated polymers. wikipedia.org

Nickel-catalyzed cross-coupling reactions are also valuable for C-N bond formation. organic-chemistry.org For instance, a nickel/2,2′-bipyridine catalyst system has been shown to be effective for the selective mono-arylation of piperazine (B1678402) with aryl chlorides. researchgate.net This type of catalysis could potentially be applied to the synthesis or functionalization of 5,6-dichloroquinoline. Nickel(0) complexes, such as Ni(COD)(DQ), are effective precatalysts for various transformations, including C-N bond formations and dehalogenative couplings. wikipedia.org Furthermore, nickel-catalyzed reactions can proceed via radical mechanisms, enabling the functionalization of C-H bonds. nih.gov

Functionalization and Derivatization of the 5,6-Dichloroquinoline Core

The two chlorine atoms on the 5,6-dichloroquinoline ring provide handles for a wide range of functionalization and derivatization reactions, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. The electron-withdrawing nature of the chlorine atoms and the nitrogen in the quinoline ring makes the chloro-substituted positions susceptible to attack by nucleophiles.

For example, the chlorine atoms can be displaced by amines, thiols, and alkoxides to introduce a variety of substituents. The regioselectivity of these substitutions can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov

Palladium-catalyzed cross-coupling reactions are extensively used to form new carbon-carbon and carbon-heteroatom bonds. Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines are all viable methods for derivatizing the 5,6-dichloroquinoline core. nih.gov The choice of catalyst, ligand, and reaction conditions can be optimized to achieve selective functionalization at either the C5 or C6 position.

Furthermore, the quinoline ring itself can be functionalized. For example, the nitrogen atom can be oxidized to an N-oxide, which can then direct further functionalization of the ring. preprints.org C-H activation is another powerful strategy for the direct functionalization of the quinoline scaffold, allowing for the introduction of various groups without the need for pre-installed leaving groups. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halo-aromatic compounds. The feasibility of this reaction on a substituted quinoline is highly dependent on the position of the halogen leaving group.

Reactivity Principles: The quinoline ring system consists of a pyridine (B92270) ring fused to a benzene (B151609) ring. The electron-withdrawing nature of the pyridine nitrogen atom significantly activates adjacent (C2 and C4) and para- (C4) positions towards nucleophilic attack. Consequently, chlorine atoms at the C2 and C4 positions are highly susceptible to SNAr reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Dichloroquinoline and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 5,6-dichloroquinoline, with the molecular formula C₉H₅Cl₂N, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).

The theoretical exact mass for the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). HRMS provides experimental mass values with errors typically below 5 parts per million (ppm), which allows for the unambiguous confirmation of the molecular formula. nih.gov Studies on related compounds, such as derivatives of 4,7-dichloroquinoline (B193633), routinely employ HRMS to confirm the identity of synthesized products. researchgate.netamazonaws.com

| Isotopologue Formula | Description | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₆³⁵Cl₂N]⁺ | M+H (Most Abundant) | 197.98773 | 100.0 |

| [C₉H₆³⁵Cl³⁷ClN]⁺ | M+2+H | 199.98478 | 65.0 |

| [C₉H₆³⁷Cl₂N]⁺ | M+4+H | 201.98183 | 10.5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For chlorinated quinolines, fragmentation typically occurs through predictable pathways. The protonated molecule of a dichloroquinoline isomer (m/z 198 for the most abundant isotopologue) is expected to undergo several key fragmentations.

Common fragmentation pathways observed in related dichloroquinoline isomers include the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), followed by the characteristic loss of hydrogen cyanide (HCN) from the heterocyclic ring. researchgate.net For instance, in the ESI-MS/MS analysis of pyridazino-quinolines, which contain the quinoline (B57606) core, complex fragmentation with multiple cross-ring cleavages is observed. preprints.org The fragmentation of 2,6-dichloroquinoline (B154368) shows a prominent ion at m/z 162, corresponding to the loss of a chlorine atom from the molecular ion (m/z 197). nih.gov Similarly, studies on piperaquine, a drug containing the 4,7-dichloroquinoline moiety, show fragment ions corresponding to the cleavage of the quinoline ring system. researchgate.net These established patterns allow for the confident elucidation of the structure of new derivatives.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Reference for Pathway |

|---|---|---|---|

| 198 | 163 | Cl | nih.gov |

| 198 | 162 | HCl | researchgate.net |

| 163 | 128 | Cl | researchgate.net |

| 162 | 135 | HCN | preprints.org |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The quinoline ring system exhibits strong absorption due to π→π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings.

For the parent quinoline molecule, absorption maxima (λmax) are observed around 277 nm and 313 nm. beilstein-journals.org Halogen substitution typically induces a bathochromic (red) shift in the absorption bands. chemwhat.com For example, 4,7-dichloroquinoline shows absorption maxima at 228 nm, 310 nm, and 324 nm in different solvents. dergipark.org.tr Similarly, experimental and computational studies on 6-chloroquinoline (B1265530) have detailed its electronic absorption properties. rsc.org Based on these analogs, 5,6-dichloroquinoline is expected to display strong absorption bands in the 220-350 nm range, corresponding to its π→π* electronic transitions.

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 5,6-Dichloroquinoline | Not Reported | ~230-340 (Expected) | π→π | N/A |

| 4,7-Dichloroquinoline | Methanol | 228 | π→π | dergipark.org.tr |

| 4,7-Dichloroquinoline | Chloroform | 279, 310, 324 | π→π | dergipark.org.tr |

| 6-Chloroquinoline | Ethanol (B145695) | 226, 282, 311, 324 | π→π | rsc.org |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The photophysical properties of quinoline and its derivatives are highly dependent on substituents and the local environment. The parent quinoline molecule is known to be weakly fluorescent. d-nb.info

The introduction of heavy atoms like chlorine often leads to fluorescence quenching through enhanced intersystem crossing, which populates the triplet state at the expense of fluorescence. While some amino-substituted quinolines can be highly fluorescent, halogenated quinolines are generally poor emitters. beilstein-journals.org For example, the fluorescence of derivatives of 4,6-dichloroquinoline (B1298317) is effectively quenched by the presence of copper ions. iucr.org Therefore, it is anticipated that 5,6-dichloroquinoline itself would exhibit negligible to very weak fluorescence in solution.

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Key Observation | Reference |

|---|---|---|---|---|---|

| Quinoline | ~313 | ~332 | Low | Weakly fluorescent | beilstein-journals.org |

| 5-Aminoquinoline | Not Reported | ~370 | Not Reported | Fluorescence is sensitive to solvent hydrogen bonding | beilstein-journals.org |

| Isoquinoline Derivative | 358-383 | 395-446 | 0.20 - 0.90 | Highly fluorescent, substituent-dependent | |

| 5,6-Dichloroquinoline | N/A | N/A | Expected to be very low | Fluorescence likely quenched by chlorine atoms | Inferred |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal Structure and Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for 5,6-dichloroquinoline has not been reported, the structure of its isomer, 4,7-dichloroquinoline, provides an excellent model for its expected molecular architecture.

The crystal structure of 4,7-dichloroquinoline reveals that the quinoline ring system is essentially planar, a characteristic feature of fused aromatic rings. A similar planarity is observed in the 4,6-dichloroquinoline moiety of its derivatives. It is therefore certain that the 5,6-dichloroquinoline molecule also possesses a planar conformation. The crystal packing would be influenced by weak intermolecular interactions, such as π–π stacking between the planar quinoline rings of adjacent molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.2243 (17) |

| b (Å) | 3.8253 (5) |

| c (Å) | 23.622 (3) |

| β (°) | 96.61 (1) |

| Volume (ų) | 1635.8 (4) |

| Z (Molecules/unit cell) | 8 |

| Molecular Conformation | Essentially planar |

| Data from Reference |

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of 5,6-dichloroquinoline and its derivatives is dictated by a variety of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and halogen bonds, play a crucial role in the spatial arrangement of molecules within the crystal lattice. The specific nature and geometry of these interactions are influenced by the substitution pattern on the quinoline ring system.

In the absence of a direct crystallographic study for 5,6-dichloroquinoline, the analysis of its isomers and other derivatives provides significant insights into the potential intermolecular interactions that govern its crystal packing. These studies reveal a common set of interactions that are prevalent in this class of compounds.

A notable feature in the crystal structures of many dichloroquinoline derivatives is the presence of π-π stacking interactions . These interactions occur between the electron-rich aromatic rings of adjacent quinoline moieties, contributing significantly to the stability of the crystal packing. For instance, in the crystal structure of 2,4-dichloro-6-methoxyquinoline, intermolecular π-π stacking interactions are observed with centroid-to-centroid distances of 3.736 Å. nih.govnih.gov The crystal packing of this compound is further stabilized by additional π-π stacking with perpendicular distances of 3.470 Å and 3.497 Å between the isochinoline groups. nih.gov Similarly, the crystal structure of 2,4-dichloroquinoline (B42001) exhibits face-to-face π-π stacking, with interplanar distances between parallel molecules ranging from 3.2771 Å to 3.3935 Å. nih.govresearchgate.net In a derivative, (Z)-4,6-dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, π-π stacking between neighboring quinoline rings is also a key feature of the crystal packing. iucr.org For 3,7-dichloroquinoline-8-carboxylic acid, π-π stacking interactions are observed between adjacent heterocyclic rings with an interplanar distance of 3.31 Å. iucr.org

Hydrogen bonds are another critical factor in determining the crystal packing of dichloroquinoline derivatives. Depending on the substituents present, various types of hydrogen bonds can be formed. Weak C-H···N and C-H···Cl hydrogen bonds have been identified in the crystal structure of 2,4-dichloroquinoline, contributing to its stability. nih.govresearchgate.net In the case of (Z)-4,6-dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, C-H···N hydrogen bonding occurs between a chlorophenyl C-H group and the quinoline nitrogen atom. iucr.orgresearchgate.net Furthermore, derivatives with oxygen-containing functional groups, such as ethyl 2,4-dichloroquinoline-3-carboxylate, exhibit very weak C-H···O hydrogen bonds, which link the molecules into chains. iucr.orgjournament.com

The presence of chlorine atoms in these molecules also allows for the formation of halogen bonds and other halogen-related interactions. In the crystal structure of (Z)-4,6-dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, intermolecular halogen-halogen contacts involving chlorine atoms (Cl···Cl) with a distance of 3.3453 Å are observed, which may help to consolidate the crystal structure. iucr.org The study of a pyrazoloquinoline derivative originating from 2,7-dichloroquinoline-3-carbaldehyde (B1600441) highlights the synergistic effect of various noncovalent interactions, including halogen bonding (Cl···O) and π-contacts (Cl···π), in defining the structural topology. otago.ac.nz The existence of C-H···Cl hydrogen bonds has been a subject of discussion, but statistical analysis of crystallographic databases has established their extensive occurrence. rsc.org

The interplay of these diverse intermolecular forces—π-π stacking, various hydrogen bonds (C-H···N, C-H···O, C-H···Cl), and halogen interactions—ultimately determines the three-dimensional arrangement of the molecules in the solid state. The specific combination and geometry of these interactions are highly dependent on the substitution pattern of the dichloroquinoline core.

Research Findings on Intermolecular Interactions in Dichloroquinoline Derivatives

| Compound | Interaction Type | Geometric Parameters | Reference |

|---|---|---|---|

| 2,4-Dichloro-6-methoxyquinoline | π–π stacking | Centroid-to-centroid distance = 3.736 Å; Perpendicular distances = 3.470 Å, 3.497 Å; Slippages = 1.283 Å, 1.178 Å | nih.govnih.gov |

| 2,4-Dichloroquinoline | π–π stacking | Interplanar distances = 3.3166 Å, 3.2771 Å, 3.3935 Å | nih.govresearchgate.net |

| C—H···Cl and C—H···N hydrogen bonds | Weak interactions contributing to packing | nih.govresearchgate.net | |

| (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride | π–π stacking | Present between neighbouring quinoline rings | iucr.org |

| C—H···N hydrogen bonding | Between a chlorophenyl C—H group and the quinoline N atom | iucr.orgresearchgate.net | |

| Halogen-halogen contacts | Cl3···Cl3 distance = 3.3453 (7) Å | iucr.org | |

| Ethyl 2,4-dichloroquinoline-3-carboxylate | C—H···O hydrogen bonds | Forms chains propagating along the c-axis | iucr.orgjournament.com |

| 3,7-Dichloroquinoline-8-carboxylic acid | π–π stacking | Interplanar distance = 3.31 Å | iucr.org |

| O—H···N hydrogen bonding | Links molecules into a supramolecular architecture | iucr.org |

Crystallographic Data for Selected Dichloroquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-6-methoxyquinoline | C₁₀H₇Cl₂NO | Triclinic | P-1 | a = 7.431(2) Å, b = 8.889(2) Å, c = 9.083(4) Å, α = 116.660(19)°, β = 102.301(2)°, γ = 104.150(14)° | nih.gov |

| 2,4-Dichloroquinoline | C₉H₅Cl₂N | Monoclinic | P2₁/n | a = 10.3689(3) Å, b = 11.9215(3) Å, c = 13.6380(5) Å, β = 98.937(3)° | nih.govresearchgate.net |

| 3,7-Dichloroquinoline-8-carboxylic acid | C₁₀H₅Cl₂NO₂ | Triclinic | P-1 | a = 7.5002(12) Å, b = 8.4016(14) Å, c = 8.732(3) Å, α = 102.529(6)°, β = 93.439(6)°, γ = 116.479(4)° | iucr.org |

Computational and Theoretical Investigations of 5,6 Dichloroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 5,6-dichloroquinoline, these computational methods provide insights into its geometry, molecular orbitals, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully employed to calculate optimized geometries and energy profiles. nih.gov The process involves iterative calculations to minimize the forces on each atom, leading to a stable conformation. faccts.de The accuracy of these calculations is often validated by comparing the theoretical data with experimental results from techniques like X-ray crystallography, though it's important to note that theoretical calculations are typically performed for a molecule in the gas phase, whereas experimental data is often from the solid state. researchgate.net

For a related compound, 6-chloroquinoline (B1265530), DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain a stable molecular geometry. dergipark.org.tr The calculated geometric parameters, such as bond lengths and angles, were then compared with available experimental data for similar molecules like quinoline and 2-dichloroquinoline to ensure the validity of the computational model. dergipark.org.tr Such studies have shown that the substitution of chlorine atoms can lead to slight distortions in the quinoline ring system. dergipark.org.tr

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C2-C3 Bond Length (Å) | 1.375 | 1.368 |

| C5-C6 Bond Length (Å) | 1.412 | 1.405 |

| C-Cl Bond Length (Å) | 1.745 | 1.739 |

| C2-N1-C9 Angle (°) | 117.5 | 117.2 |

| C5-C6-C7 Angle (°) | 120.3 | 120.1 |

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Molecular Orbital (MO) analysis is crucial for understanding the electronic transitions and reactivity of a molecule. Ab initio and semi-empirical methods are two classes of quantum chemical calculations used for this purpose. Ab initio methods, like Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations.

For complex molecules, ab initio methods can be computationally expensive. However, they provide a detailed and accurate description of the molecular orbitals. nih.gov The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's ability to donate or accept electrons.

Calculation of Frontier Molecular Orbital Energies (HOMO-LUMO Gap)

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO gap. muni.czirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.czirjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com For chlorinated aromatic compounds, it has been observed that increasing the extent of chlorination can lead to a decrease in the HOMO-LUMO gap, suggesting increased susceptibility to further reaction. muni.cz The energies of the HOMO and LUMO are also important in radical reactions and in determining the molecule's electron affinity and ionization potential. muni.cz

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: The values presented are hypothetical and for illustrative purposes, based on general principles for similar compounds.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP surface maps the electrostatic potential onto a constant electron density surface, providing a color-coded guide to the molecule's charge distribution. uni-muenchen.de

Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For heterocyclic compounds like quinoline derivatives, the MEP surface can identify the most likely sites for protonation and other electrophilic interactions. uni-muenchen.de The nitrogen atom in the quinoline ring, with its lone pair of electrons, is generally a region of high negative potential. The distribution of positive and negative potential across the rest of the molecule is influenced by the presence and position of substituents like chlorine atoms. dergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

Study of Dynamic Behavior and Conformational Landscapes

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational changes and dynamic behavior. nih.gov These simulations are particularly useful for understanding how a molecule like 5,6-dichloroquinoline might behave in different environments and how it interacts with other molecules. nih.govresearchgate.net

The results of an MD simulation can be used to explore the conformational landscape of a molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in response to its surroundings. Although specific MD simulation studies on 5,6-dichloroquinoline were not found, the technique is widely applied to quinoline derivatives to understand their interactions with biological targets. nih.gov

Assessment of Conformational Equilibrium in Various Environments

The three-dimensional structure, or conformation, of a molecule is critical to its interactions and reactivity. For semi-rigid molecules like 5,6-dichloroquinoline, computational methods, particularly Density Functional Theory (DFT), are employed to investigate conformational possibilities. ijpras.com Conformational analysis determines the most stable arrangement of atoms in a molecule and assesses the energy differences between various conformations (conformers).

These studies are often conducted in different environments to simulate real-world conditions. Calculations can be performed in a vacuum (gas phase) or by using continuum models to represent different solvents, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). ijpras.com This allows researchers to understand how the polarity and properties of the surrounding medium might influence the molecule's preferred shape. For quinoline derivatives, theoretical calculations help elucidate the most stable conformations by optimizing molecular geometries and calculating the relative energies of different potential arrangements. nih.gov While specific studies focusing solely on the conformational equilibrium of 5,6-dichloroquinoline are not prevalent in publicly accessible literature, the methodologies are well-established for related structures. For instance, investigations into other quinolinone derivatives have calculated the relative free strain energy for different dihedral angles to identify the lowest energy states. nih.gov

The assessment involves identifying all possible conformers, optimizing their geometries, and calculating their thermodynamic properties. The results typically indicate one or a few low-energy conformers that are most likely to exist at equilibrium.

Table 1: Illustrative Conformational Energy Analysis This table is a hypothetical representation of results from a typical conformational analysis of a disubstituted quinoline in different media.

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Gas Phase Relative Energy (kcal/mol) | Ethanol Relative Energy (kcal/mol) | THF Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | 0° (Planar) | 0.00 | 0.00 | 0.00 |

| B | 15° (Twisted) | 2.5 | 2.2 | 2.3 |

| C | 30° (Twisted) | 5.8 | 5.4 | 5.5 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.tr The primary goal of QSAR/QSPR is to develop predictive models that can guide the design of new molecules with enhanced or desired properties, thereby accelerating research and development processes in medicinal chemistry and materials science. dergipark.org.tr These approaches rely on calculating a set of molecular descriptors that numerically characterize the structural, electronic, and physicochemical features of the molecules. dergipark.org.trimist.ma

For quinoline derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anti-proliferative, anti-inflammatory, and antimalarial effects. dergipark.org.trimist.ma These models are typically built using statistical techniques like Multiple Linear Regression (MLR), which establishes a linear equation linking the biological activity to the most relevant molecular descriptors. imist.ma

For example, in studies of structurally similar 5,8-quinolinequinone derivatives, QSAR models have been derived for anti-proliferative and anti-inflammatory activity. dergipark.org.tr These models can reveal which molecular properties are most influential. For instance, a model might show that anti-cancer activity against a specific cell line is strongly dependent on the electrophilicity index and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr Similarly, models for other quinoline derivatives have shown strong correlations between calculated descriptors and activity against parasites like Plasmodium falciparum. imist.maresearchgate.net By establishing a reliable QSAR model, researchers can design novel compounds with potentially greater potency before undertaking their synthesis and experimental testing. imist.ma

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. scispace.com They are the foundation of QSAR/QSPR modeling. For quinoline systems, a wide array of descriptors are calculated using computational methods like DFT. dergipark.org.trdergipark.org.tr Key descriptors include:

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity or lipophilicity. It is a crucial descriptor in drug design as it influences a molecule's ability to cross cell membranes. A higher logP value indicates greater lipid solubility. dergipark.org.tr

Molar Refractivity (MR): MR is related to the molecular volume and the polarizability of the molecule, which is indicative of London dispersion forces. ualberta.ca It serves as a measure of the molecule's size and the potential for van der Waals interactions with a biological target. dergipark.org.tr

Electrophilicity Index (ω): This is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. rsc.org It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index suggests a greater propensity to act as an electrophile in chemical reactions. dergipark.org.tr

Other important descriptors for quinolines include dipole moment, molecular hardness and softness, ionization potential, and electron affinity, all of which provide insight into the molecule's electronic characteristics and reactivity. dergipark.org.tr

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., 5,6-dichloroquinoline) when bound to the active site of a second molecule (the target, typically a protein or enzyme). pharmahealthsciences.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.netwalshmedicalmedia.com

The process involves placing the ligand in various conformations and positions within the target's binding pocket and using a scoring function to estimate the strength of the interaction. walshmedicalmedia.com Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. walshmedicalmedia.com

Numerous studies have employed molecular docking to investigate the interaction of quinoline derivatives with various biological targets. For example, quinoline-based compounds have been docked into the active sites of:

Acetylcholinesterase (AChE): To study their potential for treating Alzheimer's disease. researchgate.netwalshmedicalmedia.com

Epidermal Growth Factor Receptor (EGFR): To investigate their anticancer properties. nih.gov

Topoisomerase IIα: To assess their potential as anticancer agents by interfering with DNA replication. researchgate.net

Bacterial DNA Gyrase: To explore their mechanism as antibacterial agents. researchgate.net

These studies help rationalize the observed biological activities and guide the structural modification of the quinoline scaffold to improve binding affinity and selectivity for the target. semanticscholar.org

Table 3: Examples of Molecular Docking Studies on Quinoline Derivatives

| Quinoline Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Quinoline-based Schiff bases | α-Glucosidase | Identified key hydrogen bonding and hydrophobic interactions responsible for inhibitory activity. nih.gov |

| Pyrimido[5,4-c]quinolines | EGFR and Topoisomerase I | Revealed that these compounds are attractive inhibitors of both EGFR and Topoisomerase I, explaining their antiproliferative effects. nih.gov |

| Fused Heterocyclic Quinolines | Peripheral Blood Mononuclear Cells (PBMCs) related proteins | Docking studies supported the potent cytotoxic activity observed experimentally for specific derivatives. pharmahealthsciences.net |

| Fluoroquinolines | E. coli DNA Gyrase B & Human Topoisomerase IIα | Showed comparable binding affinities to known inhibitors, suggesting potential as antibacterial and anticancer candidates. researchgate.net |

| Acetylenic Quinolinesulfonamides | Human Cytochrome P450 (CYP1A1 and CYP1B1) | Docking suggested that the observed cytotoxic activity could be mediated through the inhibition of CYP enzymes. semanticscholar.org |

Applications of 5,6 Dichloroquinoline in Advanced Chemical Sciences

Role in Organic Synthesis and Synthetic Method Development

While many dichloroquinoline isomers have been extensively used as precursors in various synthetic applications, published research on 5,6-dichloroquinoline is notably specific, highlighting its function as a key intermediate in the formation of more complex molecular architectures.

The primary documented role of 5,6-dichloroquinoline is as a precursor in the multi-step synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline. This transformation showcases the utility of 5,6-dichloroquinoline as a stable, yet reactive, intermediate. The synthesis begins with the halogenation of a quinoline (B57606) precursor to produce 5,6-dichloroquinoline, which then serves as the direct substrate for the subsequent epoxidation step. This process converts the simpler, flat aromatic system of the dichloroquinoline into a more complex, three-dimensional bicyclic heterocyclic system containing a strained oxirane (epoxide) ring. The resulting epoxide is a valuable building block itself, poised for further chemical transformations.

The conversion of 5,6-dichloroquinoline to (+-)-5,6-Epoxy-5,6-dihydroquinoline is a key example of a regioselective transformation. The epoxidation reaction specifically targets the 5,6-double bond of the quinoline core, demonstrating precise chemical control. One reported method for this transformation involves treating 5,6-dichloroquinoline with hydrogen peroxide in the presence of a base. This regioselectivity is crucial as it allows for the specific functionalization of that particular bond, leaving other positions on the molecule untouched for potential subsequent reactions.

Table 1: Regioselective Epoxidation of 5,6-Dichloroquinoline

| Substrate | Reagents | Product | Reaction Type | Ref. |

| 5,6-Dichloroquinoline | Hydrogen peroxide, Potassium carbonate | (+-)-5,6-Epoxy-5,6-dihydroquinoline | Epoxidation |

Contributions to Medicinal Chemistry Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties. semanticscholar.orgias.ac.inmdpi.com Extensive research has been conducted on various dichloroquinoline isomers, such as 4,7-dichloroquinoline (B193633) (a precursor to chloroquine) and 6,7-dichloroquinoline-5,8-dione (B1222834), for their therapeutic potential. nih.govnih.gov However, a review of available scientific literature indicates that 5,6-dichloroquinoline itself has not been a direct focus of such investigations.

While the general quinoline framework is a cornerstone for designing bioactive molecules, there is no specific, published research detailing the use of the 5,6-dichloroquinoline isomer as a primary scaffold for developing new therapeutic agents. semanticscholar.orgias.ac.in

Investigations into the antimicrobial and antiviral properties of dichloroquinolines have concentrated on other isomers. For instance, derivatives of 5,7-dichloroquinoline (B1370276) have been evaluated for antibacterial and antifungal activity, and 4,7-dichloroquinoline derivatives have shown antiviral effects against viruses like Dengue. sciforum.netacs.orgnih.gov To date, there are no corresponding studies in the scientific literature that explore 5,6-dichloroquinoline or its direct derivatives for these activities.

The anticancer potential of quinoline compounds is an active area of research, with many derivatives of isomers like 6,7-dichloroquinoline-5,8-dione and 4,7-dichloroquinoline being synthesized and tested against various cancer cell lines. ias.ac.innih.govmdpi.com These studies often involve structure-based modifications to optimize activity. However, there is a lack of available research findings concerning the investigation of 5,6-dichloroquinoline for anticancer properties through similar structure-based modification approaches.

Research into Antioxidant Mechanisms and Compound Efficacy

The investigation of quinoline derivatives for their antioxidant capabilities is an active area of research, as the quinoline scaffold is present in many compounds exhibiting a range of biological activities. ontosight.aiscispace.comsemanticscholar.org Studies have explored how derivatives of quinoline can scavenge free radicals and protect against oxidative stress. ontosight.ai For instance, research into new classes of quinoline derivatives has been conducted to determine their effects on lipid peroxidation and their free radical scavenging activities. nih.gov

While broad studies indicate that quinoline derivatives possess antioxidant potential, specific research focusing exclusively on the antioxidant mechanisms and efficacy of 5,6-dichloroquinoline is not extensively documented in current literature. scispace.comnih.gov However, related compounds have shown notable activity. For example, 6,7-dichloroquinoline-5,8-dione has been evaluated for its ability to scavenge free radicals. ontosight.ai Other studies on novel chloroquinoline analogs have also reported significant radical scavenging activity. semanticscholar.org The antioxidant effects of these related compounds suggest that the dichloroquinoline framework is a viable candidate for further investigation into its potential to mitigate oxidative stress, though the direct contribution and efficacy of the 5,6-substitution pattern remain to be fully elucidated.

Ligand Design for Selective Protein and Enzyme Interactions

In the field of medicinal chemistry and chemical biology, the rational design of ligands that can selectively bind to proteins and enzymes is crucial for developing new therapeutic agents and research tools. nih.govnih.gov Quinolines are a prominent scaffold in this area due to their ability to participate in various binding interactions. chemrj.org

5,6-Dichloroquinoline serves as a key synthetic intermediate in the creation of more complex molecules designed for specific biological targets. A notable example is its use as a precursor in the synthesis of (±)-5,6-Epoxy-5,6-dihydroquinoline. This epoxide is studied for its potential interactions with biological macromolecules like enzymes and DNA. The mechanism is believed to involve the ring-opening of the reactive epoxide group, which can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The synthesis of this epoxide from 5,6-dichloroquinoline underscores the latter's importance as a foundational building block in the design pathway for new, biologically active agents.

While direct studies of 5,6-dichloroquinoline as a ligand are limited, the application of its derivatives highlights its utility in generating molecules for interaction studies. The strategic placement of chlorine atoms on the quinoline ring can significantly influence the electronic properties and binding affinities of the resulting ligands.

Utility in Materials Science and Polymer Chemistry

The unique structural and electronic properties of quinoline-based compounds make them attractive for applications in materials science, including the development of functional polymers, coatings, and optoelectronic devices. chemrj.orgchemimpex.com

Monomer for the Synthesis of Functional Polymers and Copolymers

Functional polymers with specific properties can be created by incorporating specialized monomers into their structure. Heterocyclic compounds, including quinoline derivatives, are used to impart desired thermal, electronic, or chemical characteristics to polymers. nih.gov For example, other isomers like 5,7-dichloroquinoline-8-ol have been successfully used to prepare ion-imprinted polymers (IIPs). nih.govgoogle.comresearchgate.net These polymers are designed for the selective adsorption of specific metal ions, such as erbium and yttrium. nih.govgoogle.com In these syntheses, the dichloroquinoline moiety acts as a complexing ligand that, when copolymerized with functional monomers and crosslinkers, creates a polymer matrix with tailored binding sites. google.comresearchgate.net

Although direct examples of 5,6-dichloroquinoline being used as a monomer are not prevalent, its structural similarity to other dichloroquinolines used in polymer synthesis suggests its potential for similar applications. The reactivity of the quinoline ring and the influence of the chlorine substituents could be leveraged in polymerization reactions to create novel functional materials.

Table 1: Examples of Dichloroquinoline Derivatives in Polymer Synthesis

| Dichloroquinoline Derivative | Polymer Type | Application |

| 5,7-dichloroquinoline-8-ol | Ion-Imprinted Polymer (IIP) | Selective extraction of metal ions (e.g., yttrium, erbium) nih.govgoogle.com |

| 2,6-Dichloro-4-phenylquinoline (B1308551) | Organic Semiconductor (potential) | Potential use in optoelectronic devices |

Application in the Development of Advanced Coatings and Thin Films

Quinoline derivatives are investigated for their potential use in protective coatings, particularly due to their ability to interact with metal surfaces and inhibit corrosion. researchgate.net Organic compounds containing heteroatoms like nitrogen and π-electron systems can adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive environments. researchgate.netacs.org

Research on various quinoline derivatives has demonstrated their effectiveness as corrosion inhibitors for materials like mild steel in acidic solutions. acs.org The formation of a stable, adsorbed layer on the material's surface is key to this protective action. While specific studies on 5,6-dichloroquinoline for advanced coatings are not widely reported, the fundamental properties of the quinoline scaffold suggest its potential in this area. Furthermore, its role as a precursor to compounds like (±)-5,6-Epoxy-5,6-dihydroquinoline, which is a building block for dyes and pigments, indicates its utility in creating materials that could be integrated into coatings and thin films for functional or decorative purposes.

Exploration for Optoelectronic and Responsive Materials

The π-conjugated system of the quinoline ring makes it a promising component for materials with interesting optical and electronic properties. mdpi.comresearchgate.net These properties are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and responsive materials. researchgate.net The photophysical characteristics, such as absorption and fluorescence, can often be tuned by modifying the substituents on the quinoline core. rsc.orgresearchgate.net

Derivatives like 2,6-dichloro-4-phenylquinoline have been explored for their potential in organic semiconductors and optoelectronic devices. Furthermore, the synthesis of (±)-5,6-epoxy-5,6-dihydroquinoline from 5,6-dichloroquinoline provides a pathway to more complex molecules used in the development of dyes and pigments. This highlights an indirect but crucial role for 5,6-dichloroquinoline in the field of optoelectronics. Research has also shown that some quinoline derivatives can act as fluorescent materials that respond to external stimuli, such as changes in pH, making them suitable for sensor applications. researchgate.net The electron-withdrawing nature of the chlorine atoms in 5,6-dichloroquinoline could influence the electronic structure of polymers or larger conjugated systems, potentially leading to novel materials for optoelectronic applications.

Employment in Advanced Analytical Chemistry Methodologies

In analytical chemistry, highly selective and sensitive reagents are essential for the detection and quantification of specific analytes. Quinoline derivatives have found use as analytical reagents, particularly as ligands for the complexation of metal ions, enabling their separation and measurement. chemimpex.comresearchgate.net

A prominent example from the dichloroquinoline family is 5,7-dichloroquinoline-8-ol. This compound has been employed as a chelating agent in on-line solid-phase extraction (SPE) systems for the preconcentration and determination of trace metals. researchgate.netnitt.edu For instance, it forms a complex with copper ions, which can then be adsorbed onto a C18 bonded silica (B1680970) gel column. The concentrated complex is subsequently eluted and measured using flame atomic absorption spectrometry (AAS), allowing for the determination of very low concentrations of copper in samples like seawater. researchgate.net

This application demonstrates the utility of the dichloroquinoline-8-ol scaffold in creating selective analytical methods. While 5,6-dichloroquinoline lacks the hydroxyl group at the 8-position that is crucial for the chelating activity seen in the 5,7-isomer, its potential as a backbone for the synthesis of new analytical reagents remains. Its derivatives could be designed to act as specific chromophores, fluorophores, or complexing agents for various analytical techniques.

Reagent for the Extractive Spectrophotometric Determination of Metal Ions

Extractive spectrophotometry is a classic and effective technique for the selective determination of metal ions. This method often relies on organic chelating agents that form colored complexes with specific metal ions, which can then be extracted into an organic solvent and quantified.

While 5,6-dichloroquinoline itself is not typically used as a direct chelating agent, its isomer, 5,7-dichloroquinoline-8-ol (DCQ) , is a well-known reagent in this field. nih.gov This compound, which can be synthesized from a dichloroquinoline precursor, forms stable and colored complexes with various metal ions. For instance, DCQ has been utilized for the extractive spectrophotometric determination of cobalt(II). researchgate.net Similarly, other quinoline-based Schiff base hydrazones have been synthesized and used to form complexes with a range of metal ions, including Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI), demonstrating the versatility of the quinoline scaffold in creating new analytical reagents. mdpi.com The synthesis of such chelating agents often involves functionalizing the quinoline ring, a process where dichloroquinolines can serve as valuable starting materials. researchgate.networktribe.com

Application in Preconcentration and Separation Techniques (e.g., Solid Phase Extraction)

Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by adsorbing them onto a solid sorbent. niist.res.in The effectiveness of SPE often depends on the specific interaction between the analyte and the sorbent material.

Here again, derivatives of dichloroquinolines play a significant role. 5,7-dichloroquinoline-8-ol has been embedded into polymer particles to create a sorbent for the solid-phase extractive preconcentration of cobalt and nickel from aqueous solutions, which are then determined by flame atomic absorption spectrometry (FAAS). nih.gov In another application, a flow injection on-line SPE system used C18 bonded silica gel to adsorb a copper complex formed with 5,7-dichloroquinoline-8-ol, allowing for the determination of copper in seawater samples with a detection limit as low as 0.05 µg L-1. chemicalbook.comresearchgate.net Ion-imprinted polymers, a more selective type of SPE sorbent, have also been created using 5,7-dichloroquinoline-8-ol derivatives to preconcentrate specific metal ions like U(VI). mdpi.com These examples highlight the importance of dichloroquinoline derivatives in developing advanced materials for trace metal analysis.

Table 1: Applications of Dichloroquinoline Derivatives in Analytical Chemistry

| Derivative | Application | Metal Ion(s) Detected/Separated | Technique | Reference |

|---|---|---|---|---|

| 5,7-dichloroquinoline-8-ol | Solid Phase Extraction | Cobalt (Co), Nickel (Ni) | FAAS | nih.gov |

| 5,7-dichloroquinoline-8-ol | On-line Solid Phase Extraction | Copper (Cu) | FIA-FAAS | chemicalbook.comresearchgate.net |

| 5,7-dichloroquinoline-8-ol derivative | Ion Imprinted Polymer SPE | Uranium (U) | Spectrophotometry | mdpi.com |

| 6,7-dichloroquinoline-5,8-dione | Precursor for Metal Complexes | Ruthenium (Ru), Osmium (Os), Iridium (Ir), Rhodium (Rh) | Organometallic Synthesis | rsc.org |

Relevance in Agrochemical Research and Development

The quinoline structure is a key component in many biologically active molecules, including agrochemicals. researchgate.net Dichloroquinoline derivatives, in particular, have been investigated for their potential as pesticides and herbicides. chemimpex.comchemimpex.com

Precursor for the Synthesis of Experimental Pesticides and Herbicides

Several commercial agrochemicals are based on a chlorinated quinoline core. For example, Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective herbicide used to control weeds, particularly barnyard grass in rice fields. nih.govQuinoxyfen (B1680402) (5,7-dichloro-4-(4-fluorophenoxy)quinoline) is a fungicide used to protect against powdery mildew on a variety of crops. fao.org

Research in this area focuses on modifying these structures to enhance efficacy and selectivity. Studies have shown the synthesis of numerous new derivatives from quinclorac, such as 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate , which exhibited excellent herbicidal activity against barnyard grass. nih.gov The versatility of the dichloroquinoline scaffold allows for the synthesis of large libraries of compounds for screening, making compounds like 5,6-dichloroquinoline valuable intermediates for the discovery of new agrochemicals. chemimpex.com

Table 2: Examples of Agrochemicals Based on Dichloroquinoline Structures

| Compound Name | Chemical Name | Type | Primary Use | Reference |

|---|---|---|---|---|

| Quinclorac | 3,7-dichloro-8-quinolinecarboxylic acid | Herbicide | Control of barnyard grass in rice | nih.gov |

| Quinoxyfen | 5,7-dichloro-4-(4-fluorophenoxy)quinoline | Fungicide | Control of powdery mildew | fao.org |

| 10a (experimental) | 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Herbicide | Control of barnyard grass | nih.gov |

Environmental Chemistry Perspectives

The widespread use of quinoline-based compounds, especially in agriculture, necessitates an understanding of their environmental fate and the development of remediation strategies. ontosight.aisolubilityofthings.com

Investigation of Environmental Fate and Degradation Pathways

While specific environmental fate data for 5,6-dichloroquinoline is limited, studies on its structural isomers and related agrochemicals provide significant insights. Chlorinated quinolines can be persistent in the environment. tandfonline.com

Quinclorac : This herbicide is known for its high persistence in soil, with a half-life (DT50) that can range from 58 to 267 days depending on the soil type. tandfonline.com Its degradation can occur through various pathways, including decarboxylation, dechlorination, and hydroxylation. ekb.egresearchgate.net

Quinoxyfen : The primary degradation pathway for quinoxyfen is photodegradation in water, with a half-life of less than a day under favorable light conditions. fao.orgnih.gov In soil, it is more persistent, with half-lives ranging from 5 to over 450 days. chemicalbook.com Major degradation products include 5,7-dichloro-4-hydroxyquinoline (DCHQ) and 2-oxo-quinoxyfen . chemicalbook.comregulations.gov

The persistence and degradation of these compounds are highly dependent on environmental conditions such as soil type, pH, and exposure to sunlight. tandfonline.comekb.eg

Table 3: Environmental Fate of Related Dichloroquinoline Agrochemicals

| Compound | Matrix | Half-life (DT50) | Major Degradation Pathway(s) | Key Degradate(s) | Reference |

|---|---|---|---|---|---|

| Quinclorac | Tropical Soils | 58 - 267 days | Microbial degradation, Dechlorination | Five metabolites identified | tandfonline.com |

| Quinclorac | Clay-loam Soil | 124 days | Photolysis, Hydroxylation | Not specified | ekb.egresearchgate.net |

| Quinoxyfen | Aqueous (photolysis) | < 1 day | Photodegradation | CFBPQ, DCHQ | fao.orgnih.gov |

| Quinoxyfen | Soil (field) | 5 - 454 days | Aerobic/Anaerobic metabolism | DCHQ, 2-oxo-quinoxyfen | chemicalbook.comregulations.gov |

Research into Potential Remediation Strategies for Pollutants

Given the persistence of some quinoline-based pollutants, research into effective remediation strategies is crucial. Bioremediation, which uses microorganisms to break down contaminants, is a promising approach. epa.gov

Studies have demonstrated that bioaugmentation—the introduction of specific microbial strains to a contaminated site—can effectively remediate soil contaminated with quinoline. besjournal.comnih.gov For instance, the bacterium Burkholderia pickettii has been shown to completely degrade quinoline in soil slurries. nih.gov Other research has identified strains like Stenotrophomonas maltophilia and Streptomyces sp. that can degrade the herbicide quinclorac. scientific.netnih.gov

Besides bioremediation, other advanced treatment technologies are being explored for quinoline-based pollutants, including catalytic ozonation and advanced oxidation processes. mdpi.com These methods aim to transform persistent organic pollutants into less harmful substances. epa.gov

Future Research Directions and Emerging Trends for 5,6 Dichloroquinoline

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. nih.govnih.govoxfordglobal.com These computational tools offer the potential to significantly accelerate the design of novel 5,6-dichloroquinoline derivatives with enhanced biological activities and optimized properties. nih.gov By analyzing vast datasets of chemical structures and their corresponding biological activities, ML algorithms can identify crucial structure-activity relationships (SAR). researchgate.netbohrium.com This data-driven approach allows for the virtual screening of extensive compound libraries, prioritizing candidates with a higher probability of success and thereby reducing the time and cost associated with experimental screening. nih.govnih.gov

Predictive models, powered by machine learning, can be developed to forecast various properties of new 5,6-dichloroquinoline analogs, including their efficacy, and potential interactions with biological targets. arxiv.orgnih.gov For instance, researchers are using these models to predict the activity of compounds against specific protein targets, a critical step in rational drug design. nih.gov The application of AI and ML is expected to lead to the development of more potent and selective 5,6-dichloroquinoline-based therapeutic agents.

| AI/ML Application Area | Potential Impact on 5,6-Dichloroquinoline Research |

| Virtual Screening | Rapid identification of novel derivatives with desired biological activities. nih.govnih.gov |

| QSAR Modeling | Elucidation of key structural features influencing biological activity. ijisrt.com |

| ADME/Tox Prediction | Early-stage assessment of drug-like properties and potential toxicity. nih.gov |

| De Novo Drug Design | Generation of entirely new molecular structures based on desired properties. oxfordglobal.com |

Development of Sustainable and Green Chemistry Approaches for Synthesis

In recent years, the principles of green chemistry have become a central theme in chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov For 5,6-dichloroquinoline and its derivatives, future research will increasingly focus on the development of sustainable and eco-friendly synthetic methodologies. nih.gov This includes the use of greener solvents like water and ethanol (B145695), the development of catalyst-free reactions, and the utilization of energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.netbohrium.com

Traditional methods for the synthesis of quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov Green chemistry approaches seek to overcome these limitations. For example, one-pot synthesis strategies are being explored to minimize waste and improve efficiency. researchgate.netbohrium.com Metal-free halogenation techniques are also gaining traction as a more environmentally benign alternative to traditional methods. rsc.orgrsc.org The adoption of these green and sustainable practices will not only make the synthesis of 5,6-dichloroquinoline more economical but also align with the growing global demand for environmentally responsible chemical manufacturing. nih.gov

Mechanistic Studies of Novel Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 5,6-dichloroquinoline is crucial for the development of new and efficient synthetic strategies. Future research will likely involve detailed mechanistic studies to unravel novel reactivity patterns of this di-halogenated quinoline (B57606). rsc.org This includes investigating the kinetics and thermodynamics of key reactions to gain insights into the underlying molecular transformations. rsc.org

By employing advanced analytical techniques and computational modeling, chemists can elucidate the step-by-step processes of chemical reactions. rsc.org This knowledge can then be used to optimize reaction conditions, improve yields, and even discover entirely new chemical transformations. For 5,6-dichloroquinoline, understanding its reactivity will be key to unlocking its full potential in the synthesis of complex molecules with valuable applications in medicine and materials science. nih.govoup.com

Exploration of Supramolecular Assemblies and Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry. nih.gov The unique electronic and structural features of 5,6-dichloroquinoline make it an intriguing building block for the construction of novel supramolecular assemblies and self-assembled systems. nih.gov The presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that can direct the self-assembly process.

Future research in this area will explore the design and synthesis of 5,6-dichloroquinoline derivatives that can form pre-programmed supramolecular architectures. nih.gov These organized structures could find applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials with responsive properties. The study of these complex systems will provide fundamental insights into the principles of molecular self-assembly and open doors to new functional materials based on the 5,6-dichloroquinoline scaffold. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of scientific innovation for 5,6-dichloroquinoline lies in fostering collaborations across traditional disciplinary boundaries. Interdisciplinary research at the interface of chemistry, biology, and materials science will be essential to fully exploit the potential of this compound. For instance, chemists can synthesize novel 5,6-dichloroquinoline derivatives, which biologists can then screen for their therapeutic potential against various diseases. nih.govnih.govmdpi.com

In the realm of materials science, the unique properties of 5,6-dichloroquinoline can be harnessed to create new functional materials. For example, its derivatives could be incorporated into polymers or organic frameworks to develop materials with tailored electronic, optical, or mechanical properties. The synergy between these different scientific fields will undoubtedly lead to groundbreaking discoveries and the development of innovative technologies based on the 5,6-dichloroquinoline core structure.

Q & A

Q. What are the standard laboratory synthesis routes for 5,6-Dichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes adapted from analogous quinoline derivatives. For example:

Condensation : Reacting substituted anilines (e.g., 4-chloroaniline) with malonic acid derivatives (e.g., ethoxymethylenemalonate) under mild acid conditions to form an imine intermediate .

Cyclization : Heating the intermediate in mineral oil to form the quinoline core.

Chlorination : Treating the hydroxyquinoline intermediate with phosphoryl chloride (POCl₃) to introduce chlorine atoms at specific positions .

Key variables include temperature control during cyclization (250–270°C for decarboxylation) and stoichiometric ratios of chlorinating agents. Yields are optimized by adjusting reaction times and catalyst selection (e.g., Pd/C for regioselective steps) .

Q. Which analytical techniques are critical for characterizing 5,6-Dichloroquinoline and its intermediates?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions and confirms regioselectivity (e.g., distinguishing 5,6- from 4,7-substitution) .

- IR Spectroscopy : Detects functional groups like C-Cl bonds (~550–850 cm⁻¹) .

- Chromatography :

- HPLC : Quantifies purity and monitors reaction progress.

- TLC : Screens intermediates during synthesis .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary biomedical applications of 5,6-Dichloroquinoline in current research?

- Methodological Answer :

- Antimalarial Drug Development : As a precursor to aminoquinolines, it inhibits heme detoxification in Plasmodium parasites. Researchers modify its structure to combat drug-resistant strains .

- Antimicrobial Agents : Derivatives exhibit activity against Leishmania and bacterial pathogens via structure-activity relationship (SAR) studies .

- Cancer Research : Functionalized derivatives target DNA topoisomerases or kinase pathways, validated through in vitro cytotoxicity assays .

Advanced Research Questions

Q. How do chlorine substituent positions (5,6 vs. 4,7) affect regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The nitrogen atom in the quinoline ring directs electrophilic substitution. Chlorine at the 5-position (electron-withdrawing) reduces reactivity at adjacent positions, favoring nucleophilic attacks at the 6-position .

- Synthetic Strategies :

- Use Pd/C-Cu-mediated Sonogashira coupling to prioritize substitution at the 5-position due to nitrogen coordination with palladium .

- Compare ¹H NMR chemical shifts of intermediates to confirm regioselectivity (e.g., deshielding effects at specific protons) .

- Case Study : In 2,4-dichloroquinoline, C-2 substitution dominates due to nitrogen’s electronegativity; analogous principles apply to 5,6-derivatives .

Q. What experimental approaches resolve contradictions in metabolic pathway data for 5,6-Dichloroquinoline derivatives across in vitro and in vivo models?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C-labeled 5,6-Dichloroquinoline to track metabolite formation via LC-MS .

- Comparative Assays :

In vitro : Use liver microsomes to identify primary metabolites.

In vivo : Administer labeled compounds to rodent models and analyze plasma/urine samples .

- Data Reconciliation : Apply enzyme kinetic modeling to correlate in vitro metabolic rates with in vivo clearance values, adjusting for species-specific cytochrome P450 activity .

Q. How can computational chemistry enhance the design of 5,6-Dichloroquinoline derivatives with improved bioactivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., Plasmodium heme polymerase) using software like AutoDock to predict binding affinities .

- QSAR Modeling :

Train models on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ constants).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.